molecular formula C10H5N3 B6273131 1H-indole-3,6-dicarbonitrile CAS No. 1691760-31-2

1H-indole-3,6-dicarbonitrile

Cat. No.: B6273131
CAS No.: 1691760-31-2
M. Wt: 167.2
InChI Key:
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Description

1H-Indole-3,6-dicarbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 1H-indole-3,6-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carboxaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . This reaction typically yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indole-3,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1H-Indole-3,6-dicarbonitrile has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Medicine: Research has shown potential anticancer and antiviral activities, making it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-indole-3,6-dicarbonitrile involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting their activity. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for viral replication. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-Indole-3,6-dicarbonitrile can be compared with other indole derivatives such as:

    Indole-3-carboxaldehyde: Used as a precursor in the synthesis of various indole derivatives.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in rooting agents.

The uniqueness of this compound lies in its dual nitrile groups, which provide additional sites for chemical modification and enhance its reactivity compared to other indole derivatives .

Properties

CAS No.

1691760-31-2

Molecular Formula

C10H5N3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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